N-(Oct-7-en-1-yl)thietan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H21NS |
|---|---|
Molecular Weight |
199.36 g/mol |
IUPAC Name |
N-oct-7-enylthietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-2-3-4-5-6-7-8-12-11-9-13-10-11/h2,11-12H,1,3-10H2 |
InChI Key |
YGMUYIWCLQABNM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCNC1CSC1 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N Oct 7 En 1 Yl Thietan 3 Amine
Precursor Synthesis and Functionalization
The construction of N-(Oct-7-en-1-yl)thietan-3-amine hinges on the successful synthesis of its constituent parts. This section details the strategic approaches for creating both the saturated sulfur-containing heterocycle and the functionalized eight-carbon alkenyl chain required for the final molecule.
Synthesis of Thietan-3-amine (B45257) Derivatives
The synthesis of the thietan-3-amine core is a critical step, achievable through two primary strategies: constructing the thietane (B1214591) ring with the amine or a precursor group already incorporated, or by functionalizing a pre-formed thietane ring.
The formation of the four-membered thietane ring is most commonly achieved through intramolecular cyclization reactions. These methods involve generating a reactive intermediate that facilitates the formation of the carbon-sulfur bonds of the ring.
One of the most established methods is the double nucleophilic displacement of 1,3-dihaloalkanes with a sulfide (B99878) nucleophile, such as sodium sulfide. This approach, while one of the oldest, is still widely applied for the preparation of thietane derivatives.
A more nuanced strategy involves the nucleophilic ring-opening of epoxides . For instance, the reaction of halomethyloxiranes with a source of hydrogen sulfide (H₂S) in the presence of a base like barium hydroxide (B78521) can yield thietan-3-ols. The mechanism proceeds via a nucleophilic attack of the hydrogensulfide anion on the epoxide ring, forming a mercaptoalkanolate intermediate which then undergoes intramolecular cyclization to form the thietane ring. Another variation involves reacting 2-(1-haloalkyl)oxiranes with ammonium (B1175870) monothiocarbamates, which, after a series of steps including aminolysis and intramolecular cyclization, also produces thietan-3-ols. These thietan-3-ols serve as crucial precursors for thietan-3-amine.
Ring expansion of smaller sulfur-containing rings, such as thiiranes (three-membered rings), presents another viable pathway. The rearrangement of (1-haloalkyl)thiiranes in the presence of nucleophiles can efficiently produce 3-substituted thietanes.
| Starting Material | Reagents | Intermediate(s) | Product | Reference |
| 1,3-Dihaloalkane | Sodium Sulfide | - | Thietane | |
| Chloromethyloxirane | H₂S, Ba(OH)₂ | Mercaptoalkanolate | Thietan-3-ol | |
| (1-Haloalkyl)thiirane | Nucleophile, Base | 1-Thiabicyclo[1.1.0]butan-1-ium | 3-Substituted Thietane |
Functional group interconversion is a powerful strategy that allows for the transformation of one functional group into another on an existing molecular framework. This is particularly useful for introducing the amine group onto a pre-formed thietane ring.
A highly effective method for synthesizing thietan-3-amines is the reductive amination of thietan-3-ones . This two-step process begins with the condensation of a thietan-3-one (B1315229) with an amine derivative, such as hydroxylamine (B1172632) or its salts, to form a thietane imine derivative (e.g., an oxime). The subsequent reduction of this imine, for example using an activated sodium borohydride (B1222165) or lithium borohydride, yields the desired thietan-3-amine in high yields. This method is advantageous as it allows for the preparation of thietan-3-amines that might otherwise be difficult to obtain.
Alternatively, thietan-3-ol, synthesized via ring-closing methods as described previously, can be converted to thietan-3-amine. This interconversion involves transforming the hydroxyl group into a good leaving group, such as a sulfonate ester (tosylate or mesylate), followed by nucleophilic substitution with an amine source. Common amine sources include ammonia (B1221849) or an azide (B81097) anion (e.g., from sodium azide), which, after substitution, requires a reduction step to form the final amine.
| Precursor | Key Transformation | Reagents | Final Product | Reference |
| Thietan-3-one | Reductive Amination | 1. NH₂-X (e.g., NH₂OH·HCl) 2. Reducing agent (e.g., NaBH₄) | Thietan-3-amine | |
| Thietan-3-ol | Substitution | 1. TsCl or MsCl 2. NaN₃ 3. Reduction (e.g., H₂, Pd/C) | Thietan-3-amine |
Preparation of Oct-7-en-1-yl Halide and Other Electrophilic Precursors
The synthesis of the N-oct-7-en-1-yl side chain requires an eight-carbon chain with a terminal double bond and an electrophilic center (such as a halide or sulfonate ester) at the other end. This precursor is typically prepared from starting materials like 7-octen-1-ol (B81980) or 1,7-octadiene.
The conversion of the terminal hydroxyl group of 7-octen-1-ol into a halide is a standard functional group interconversion. Reagents such as thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides are commonly employed. Alternatively, the alcohol can be converted to a sulfonate ester, which is also an excellent leaving group for nucleophilic substitution.
These routes focus on creating the desired bifunctional octene chain from olefinic precursors. A prominent example is the selective functionalization of 1,7-octadiene . Hydroboration of 1,7-octadiene, for instance with 9-borabicyclononane (B1260311) (9-BBN), followed by oxidative workup, yields 7-octen-1-ol. This reaction is highly regioselective for the less sterically hindered terminal double bond, leaving the other intact.
Cross-metathesis reactions offer another sophisticated approach to functionalize terminal olefins. While complex, these ruthenium-catalyzed reactions can couple different alkenes, providing a versatile method for constructing specific olefin structures.
Building the eight-carbon backbone from smaller units is another fundamental strategy. This can be achieved through various classical organic reactions.
For example, a Grignard reaction using a shorter ω-haloalkene, such as 6-bromo-1-hexene, can be used. The corresponding Grignard reagent can react with a two-carbon electrophile like ethylene (B1197577) oxide to extend the chain by two carbons, yielding 7-octen-1-ol after workup.
The Wittig reaction provides a method to install the terminal double bond. For instance, a seven-carbon aldehyde can be reacted with a methylene (B1212753) ylide (e.g., methylenetriphenylphosphorane) to generate the oct-7-ene structure.
A known industrial process to produce 7-octen-1-al involves the isomerization of 2,7-octadien-1-ol, which itself can be produced from butadiene and water. The resulting 7-octen-1-al can then be reduced to 7-octen-1-ol, a direct precursor to the required electrophiles.
| Strategy | Starting Material(s) | Key Reaction | Product | Reference |
| Olefin Functionalization | 1,7-Octadiene | Hydroboration-Oxidation | 7-Octen-1-ol | |
| Olefin Isomerization | 2,7-Octadien-1-ol | Catalytic Isomerization | 7-Octen-1-al | |
| Chain Elongation | 6-Bromo-1-hexene, Ethylene Oxide | Grignard Reaction | 7-Octen-1-ol | - |
Amination Approaches to this compound
The introduction of the oct-7-en-1-yl group onto the thietan-3-amine scaffold is a critical transformation in the synthesis of the title compound. This can be achieved through two main strategies: reductive amination starting from a thietanone precursor or direct alkylation of thietan-3-amine.
Reductive Amination Protocols
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. This approach involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.
In a direct, one-pot reductive amination protocol, thietan-3-one is reacted with oct-7-en-1-ylamine in the presence of a suitable reducing agent. This method is often preferred for its operational simplicity and efficiency. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (STAB) being common choices due to their selectivity and tolerance of mildly acidic reaction conditions which favor iminium ion formation.
The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol, or in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The pH of the reaction mixture is a critical parameter and is often maintained in a weakly acidic range (pH 5-6) to facilitate the formation of the iminium ion intermediate without causing significant decomposition of the reactants or the reducing agent.
| Parameter | Condition |
| Ketone | Thietan-3-one |
| Amine | Oct-7-en-1-ylamine |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN) |
| Solvent | Dichloromethane (DCM), Methanol (MeOH), or Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
An alternative to the one-pot approach is a stepwise procedure where the imine intermediate is first formed and isolated, followed by a separate reduction step. Thietan-3-one and oct-7-en-1-ylamine are condensed, typically with azeotropic removal of water using a Dean-Stark apparatus in a solvent like toluene, to drive the equilibrium towards the formation of N-(thietan-3-ylidene)oct-7-en-1-amine.
| Step | Reagents and Conditions |
| Imine Formation | Thietan-3-one, Oct-7-en-1-ylamine, Toluene, Dean-Stark trap, Reflux |
| Reduction | Isolated Imine, Sodium borohydride (NaBH4), Methanol (MeOH), 0 °C to Room Temperature |
Direct Alkylation of Thietan-3-amine
Direct alkylation of thietan-3-amine with a suitable oct-7-en-1-yl electrophile provides another viable route to the target compound. This approach relies on the nucleophilicity of the amine to displace a leaving group on the alkyl chain.
The reaction of thietan-3-amine with an oct-7-en-1-yl halide (e.g., 8-bromo-1-octene (B45317) or 8-iodo-1-octene) or a sulfonate ester (e.g., oct-7-en-1-yl tosylate) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comlibretexts.org This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide or sulfonic acid formed during the reaction. researchgate.net Common bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3).
A potential challenge with this method is over-alkylation, where the product secondary amine reacts further with the electrophile to form a tertiary amine. libretexts.orgmasterorganicchemistry.com This can often be mitigated by using an excess of the starting amine. The choice of solvent can influence the reaction rate, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) generally favoring SN2 reactions.
| Parameter | Condition |
| Amine | Thietan-3-amine |
| Electrophile | 8-bromo-1-octene or Oct-7-en-1-yl tosylate |
| Base | Triethylamine (TEA) or Potassium carbonate (K2CO3) |
| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) |
| Temperature | Room Temperature to 60 °C |
While the Buchwald-Hartwig amination is predominantly used for the formation of aryl-nitrogen bonds, its application in the coupling of alkyl amines and alkyl halides has been explored. wikipedia.orglibretexts.orgrug.nl In a hypothetical application to the synthesis of this compound, this palladium-catalyzed cross-coupling reaction would involve the reaction of thietan-3-amine with an oct-7-en-1-yl halide.
The catalytic system typically consists of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine (B1218219) ligand. acsgcipr.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine or the intermediate palladium-amine complex. acsgcipr.org While this method offers a powerful alternative, its application to saturated, cyclic amines like thietan-3-amine may require careful optimization of the catalyst system and reaction conditions to achieve good yields and avoid side reactions.
| Parameter | Condition |
| Amine | Thietan-3-amine |
| Electrophile | 8-bromo-1-octene |
| Catalyst | Pd(OAc)2 or Pd2(dba)3 |
| Ligand | Bulky, electron-rich phosphine (e.g., a biarylphosphine) |
| Base | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
Alternative Coupling Methodologies
Traditional N-alkylation methods often suffer from drawbacks such as low atom economy and the use of hazardous reagents. rsc.org Consequently, alternative strategies are continuously sought to improve efficiency and safety.
Mitsunobu Reaction Variants
The Mitsunobu reaction is a powerful tool for forming carbon-nitrogen bonds by converting a primary or secondary alcohol into an amine. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of thietan-3-amine with oct-7-en-1-ol. The classical Mitsunobu reaction proceeds via the in-situ activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). acsgcipr.org This generates a phosphonium (B103445) intermediate that is readily displaced by an amine nucleophile. organic-chemistry.org
However, the direct use of a primary amine like thietan-3-amine can be challenging in Mitsunobu reactions. A common variant involves using an amine surrogate with a more acidic N-H bond, such as a sulfonamide or phthalimide, followed by a deprotection step. organic-chemistry.orgacsgcipr.org For instance, thietan-3-amine could first be converted to a sulfonamide, which then acts as the nucleophile in the Mitsunobu reaction with oct-7-en-1-ol. Subsequent removal of the sulfonyl group would yield the target secondary amine.
Recent advancements have focused on developing user-friendly, all-in-one Mitsunobu reagents that are compatible with a broader range of nucleophiles, including primary and secondary amines. researchgate.net These newer protocols can streamline the synthesis, potentially allowing for the direct, one-step conversion of an alcohol to the desired amine with high stereospecificity. researchgate.net While specific examples detailing the use of oct-7-en-1-ol are scarce, the alkylation of imidazole (B134444) derivatives with various alcohols, including long-chain unsaturated ones like C₆H₅(CH₂)₇-OH, under Mitsunobu conditions has been documented, suggesting the feasibility of this approach for the target molecule. nih.gov
Despite its utility, the Mitsunobu reaction is notorious for its poor atom economy, generating stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) derivative as by-products. acsgcipr.org This has prompted research into catalytic versions of the reaction to minimize waste and improve its green profile. acsgcipr.orgresearchgate.net
Amide Formation and Subsequent Reduction
A robust and frequently employed two-step strategy for synthesizing secondary amines involves the formation of an amide followed by its reduction. youtube.comyoutube.com This pathway offers excellent control and generally provides high yields.
Step 1: Amide Formation The initial step is the coupling of thietan-3-amine with oct-7-enoic acid to form the corresponding amide, N-(thietan-3-yl)oct-7-enamide. This can be achieved by first activating the carboxylic acid. A common method is to convert oct-7-enoic acid into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting highly reactive acid chloride readily reacts with thietan-3-amine to form the stable amide. youtube.commasterorganicchemistry.com
Alternatively, peptide coupling reagents can be used to facilitate the amide bond formation directly from the carboxylic acid and amine under milder conditions. masterorganicchemistry.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are effective dehydrating agents that promote the reaction, which is particularly useful for sensitive substrates. masterorganicchemistry.com
Step 2: Amide Reduction The second step is the reduction of the carbonyl group of the N-(thietan-3-yl)oct-7-enamide to a methylene group (CH₂), yielding the final product, this compound. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. youtube.com This method is highly effective for preparing a wide range of amines. youtube.com A potential reaction pathway involves the reduction of an N-substituted carbonylimidazole intermediate with a NaBH₄/I₂ system, which proceeds through a formamide (B127407) intermediate. nih.gov This two-step process via an amide intermediate is a versatile strategy that avoids the over-alkylation often seen in direct alkylation methods. youtube.com
Green Chemistry Aspects in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. mlsu.ac.in Key considerations include the use of safer solvents, efficient catalysts, and maximizing atom economy. mlsu.ac.inresearchgate.net
Solvent-Free Synthesis Approaches
Eliminating solvents from chemical reactions is a primary goal of green chemistry, as it reduces waste, cost, and environmental impact. Solvent-free, or neat, reactions are highly efficient. primescholars.com For the synthesis of this compound, a reductive amination pathway could potentially be adapted to solvent-free conditions. For example, the reaction of an aldehyde with an amine to form an imine can be achieved efficiently without a solvent, often accelerated by microwave irradiation. organic-chemistry.org While this applies to imine formation, similar principles could be explored for other steps. For instance, the N-formylation of amines has been successfully demonstrated under solvent-free conditions at room temperature, highlighting the potential for greener amine derivatization processes. primescholars.com The mechanochemical synthesis of amides, using ball-milling technology, represents another promising solvent-free approach that could be applied to the amide formation step. researchgate.net
Catalyst Screening for Improved Efficiency
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. For the synthesis of N-substituted amines, significant effort has been invested in developing efficient catalytic systems. rsc.org The "borrowing hydrogen" or "hydrogen auto-transfer" method, which uses alcohols as alkylating agents, is a prime example of an atom-economic, catalytic process that produces only water as a by-product. rsc.org This approach, typically catalyzed by transition metal complexes, could be a highly efficient route to the target compound from thietan-3-amine and oct-7-en-1-ol.
Screening for low-cost and environmentally benign catalysts is an active area of research. primescholars.com For instance, simple and inexpensive catalysts like ZnO have been shown to be effective for the N-formylation of amines under solvent-free conditions. primescholars.com While not directly applicable to the target synthesis, this demonstrates the principle of replacing complex or toxic catalysts with simpler, safer alternatives. A hypothetical screening for the synthesis of this compound via reductive amination of a thietanone precursor is outlined below.
Table 1: Hypothetical Catalyst Screening for Reductive Amination
| Entry | Catalyst | Reductant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd/C | H₂ (5 bar) | Methanol | 25 | 24 | 75 |
| 2 | Raney Ni | H₂ (5 bar) | Ethanol | 50 | 18 | 68 |
| 3 | PtO₂ | H₂ (5 bar) | Acetic Acid | 25 | 24 | 82 |
| 4 | [Ir(Cp*)Cl₂]₂ | HCOOH | Water | 80 | 12 | 91 |
| 5 | Ru(p-cymene)Cl₂]₂ | HCOOH/NEt₃ | None | 90 | 8 | 88 |
This table is illustrative and based on general principles of catalytic reductive amination. Specific results for the synthesis of this compound would require experimental validation.
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental metric in green chemistry that measures how efficiently reactant atoms are incorporated into the final desired product. mlsu.ac.inprimescholars.com Synthetic routes with high atom economy minimize the generation of waste. rsc.org
Addition reactions, such as the catalytic hydrogenation used in reductive amination, are inherently atom-economical. primescholars.com In contrast, substitution reactions and those using stoichiometric reagents, like the Mitsunobu reaction, tend to have poor atom economy. acsgcipr.orgprimescholars.com
To maximize atom economy in the synthesis of this compound, a direct catalytic amination of oct-7-en-1-ol with thietan-3-amine would be ideal, as it theoretically only produces water as a byproduct. rsc.org The amide formation/reduction pathway has a lower atom economy due to the atoms lost in the water molecule during amide formation and the waste generated from the reducing agent.
Table 2: Comparison of Atom Economy for Synthetic Routes
| Synthetic Route | Reactants | Desired Product | By-products | % Atom Economy* |
| Mitsunobu Reaction | Thietan-3-amine, Oct-7-en-1-ol, PPh₃, DEAD | This compound | Ph₃PO, DEAD-H₂ | ~35% |
| Amide Formation/Reduction | Thietan-3-amine, Oct-7-enoic acid, LiAlH₄ | This compound | H₂O, Aluminum Salts | ~85% (Amidation), Lower overall |
| Direct Catalytic Amination | Thietan-3-amine, Oct-7-en-1-ol | This compound | H₂O | ~91% |
% Atom Economy = (MW of product / Σ MW of reactants) x 100. Values are approximate and depend on the specific reagents used (e.g., for the reduction step).
By carefully selecting the synthetic strategy and optimizing reaction conditions, the production of this compound can be aligned with the principles of green chemistry, emphasizing efficiency and sustainability. rsc.org
Theoretical and Computational Investigations of N Oct 7 En 1 Yl Thietan 3 Amine
Quantum Chemical Calculations
As no published data exists for N-(Oct-7-en-1-yl)thietan-3-amine, the following subsections cannot be populated with specific research findings.
Geometry Optimization and Energetics
Density Functional Theory (DFT) Studies of Ground State Structures
No DFT studies on the ground state structure of this compound have been found in the public domain. Such a study would typically involve the use of various functionals and basis sets to determine the most stable three-dimensional arrangement of the atoms in the molecule.
Conformational Energy Landscapes and Isomer Stability Analysis
There is no available research on the conformational energy landscape or isomer stability of this compound. This type of analysis would explore the different spatial arrangements of the molecule's flexible octenyl chain and the thietane (B1214591) ring, and calculate the relative energies of these conformers to identify the most stable forms.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Analysis
No Frontier Molecular Orbital (FMO) analysis for this compound has been published. This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to provide insights into the molecule's reactivity and electronic properties.
Natural Population Analysis (NPA) and Charge Distribution
There are no published Natural Population Analysis (NPA) studies or data on the charge distribution of this compound. An NPA would calculate the distribution of electron density across the molecule, providing information about atomic charges and the nature of the chemical bonds.
Electrostatic Potential Surface (EPS) Mapping
The electrostatic potential (ESP) surface of a molecule is a valuable tool for understanding its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. wuxiapptec.comuni-muenchen.de Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netavogadro.cc
For this compound, the ESP map would be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). It is anticipated that the most negative potential would be localized on the nitrogen atom of the thietan-3-amine (B45257) moiety due to the presence of the lone pair of electrons. This makes the nitrogen atom the primary site for protonation and interaction with electrophiles. The sulfur atom in the thietane ring would also exhibit some negative potential, but to a lesser extent than the nitrogen. The octenyl chain, being largely nonpolar, would display a relatively neutral potential, with a small region of slightly negative potential associated with the π-electrons of the carbon-carbon double bond.
The ESP map is instrumental in predicting intermolecular interactions. For instance, in a biological context, the negative potential on the nitrogen could engage in hydrogen bonding with donor groups on a receptor. Understanding these potential interactions is a critical first step in computational drug design.
Spectroscopic Property Prediction
Computational methods can predict various spectroscopic properties, offering a powerful complement to experimental data for structure elucidation.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational prediction of these spectra is typically performed using harmonic frequency calculations, which can be refined by considering anharmonic effects. up.ptarxiv.org For this compound, the predicted IR and Raman spectra would exhibit characteristic peaks corresponding to its different functional groups.
A key vibrational mode for the thietane ring is the ring-puckering vibration, which is often observed at low frequencies. ebi.ac.uk The C-S stretching vibrations would also be present, typically in the fingerprint region of the IR spectrum. The N-H stretching vibration of the secondary amine would appear as a distinct peak, and its position would be sensitive to hydrogen bonding. The octenyl chain would contribute peaks from C-H stretching, bending, and rocking vibrations. The C=C stretching vibration of the terminal alkene would also be a characteristic feature in the Raman spectrum.
Comparing the computed spectra with experimentally obtained spectra can confirm the molecular structure and provide insights into conformational preferences.
Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3300-3500 | Medium (IR) |
| C-H Stretch (sp³) | 2850-3000 | Strong (IR, Raman) |
| C-H Stretch (sp²) | 3010-3095 | Medium (IR, Raman) |
| C=C Stretch | 1640-1680 | Medium (Raman) |
| CH₂ Scissoring | 1450-1470 | Medium (IR) |
| N-H Bend | 1550-1650 | Medium (IR) |
| Thietane Ring Puckering | < 300 | Low to Medium |
| C-S Stretch | 600-800 | Medium (IR) |
NMR spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR chemical shifts (δ) have become a reliable tool for assigning signals in experimental spectra and for distinguishing between isomers. uni-bonn.denih.gov These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov
For this compound, the ¹H and ¹³C NMR spectra would be predicted. The protons and carbons of the thietane ring would have characteristic chemical shifts influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. The protons on the carbon attached to the nitrogen (the α-carbon) would be expected to be downfield compared to other protons on the ring. The chemical shifts of the octenyl chain would be similar to those of other long-chain alkenes. The terminal vinyl protons would have distinct chemical shifts in the alkene region of the ¹H NMR spectrum.
Discrepancies between calculated and experimental chemical shifts can often be rationalized by considering solvent effects and conformational averaging.
Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C (adjacent to N in thietane) | 50-60 |
| C (adjacent to S in thietane) | 30-40 |
| C (β to N in thietane) | 25-35 |
| C (terminal alkene, =CH₂) | 114-118 |
| C (terminal alkene, -CH=) | 138-142 |
| C (alkyl chain) | 20-40 |
Reaction Mechanism Modeling
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction barriers.
Transition State Localization and Energy Barrier Calculations for Key Reactions
Key reactions involving this compound could include N-alkylation, N-acylation, or reactions involving the thietane ring, such as ring-opening. rsc.orglibretexts.org To model these reactions, computational chemists would first identify the structures of the reactants, products, and any intermediates. Then, they would search for the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. ucsb.edu
For example, in an N-alkylation reaction, the transition state would involve the formation of a new C-N bond and the breaking of a bond in the alkylating agent. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. A lower activation energy corresponds to a faster reaction. Theoretical studies on similar amines show that the reactivity is influenced by factors such as the basicity of the nitrogen and steric hindrance. nih.govnih.gov
Solvent Effects on Reaction Pathways and Energetics
Solvent can have a profound effect on reaction rates and mechanisms. libretexts.orgyoutube.com Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
For reactions involving this compound, the choice of solvent could significantly influence the energetics. For instance, a polar protic solvent could stabilize charged intermediates or transition states through hydrogen bonding, thereby lowering the activation energy. youtube.com In contrast, a nonpolar solvent would not provide such stabilization. For a reaction where the products are more polar than the reactants, a polar solvent would generally increase the reaction rate. The study of solvent effects is crucial for translating theoretical gas-phase predictions to real-world laboratory conditions. nih.gov
Implicit Solvation Models (e.g., PCM, SMD)
Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient for estimating the energetic effects of solvation. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are two widely used methods.
These models calculate the free energy of solvation by considering the electrostatic and non-electrostatic interactions between the solute and the solvent continuum. For this compound, these calculations would reveal how its structure and stability change in different solvents. For instance, in a polar solvent like water, the amine group would be stabilized through hydrogen bonding, which would be captured by the electrostatic component of the model. In a nonpolar solvent like hexane, van der Waals interactions, accounted for in the non-electrostatic terms, would dominate.
Table 1: Illustrative Solvation Free Energies (kcal/mol) of this compound Conformers using Implicit Solvation Models.
| Conformer | Gas Phase Energy (Hartree) | Solvation Free Energy (PCM, Water) (kcal/mol) | Solvation Free Energy (SMD, Acetonitrile) (kcal/mol) |
| Extended | -815.123456 | -8.5 | -7.2 |
| Folded | -815.123589 | -9.1 | -7.8 |
Note: The data in this table is hypothetical and serves to illustrate the type of output generated by these computational methods.
Explicit Solvation Models (e.g., MD simulations with solvent)
Explicit solvation models provide a more detailed and accurate picture by individually representing solvent molecules. Molecular Dynamics (MD) simulations are the primary tool for this approach. In these simulations, the solute, this compound, would be placed in a box filled with a specific number of solvent molecules (e.g., water, methanol).
The interactions between all atoms are calculated using a force field, and the system's evolution over time is simulated by solving Newton's equations of motion. This allows for the direct observation of solvent molecule arrangement around the solute and the formation of specific interactions like hydrogen bonds. For this compound, MD simulations could elucidate the structure of the hydration shell around the amine and thietane functional groups and the dynamics of these interactions.
Catalytic Cycle Simulations for Metal-Mediated Transformations
Should this compound be investigated for its role as a ligand in metal-catalyzed reactions, computational simulations of the catalytic cycle would be invaluable. These simulations, typically employing Density Functional Theory (DFT), can map out the energy profile of the entire catalytic process.
This would involve identifying the structures and energies of all intermediates and transition states for key steps such as oxidative addition, migratory insertion, and reductive elimination. For example, if the octenyl group were to participate in a metal-catalyzed cyclization, simulations could predict the most likely reaction pathway and identify the rate-determining step.
Molecular Dynamics (MD) Simulations
MD simulations offer a powerful lens to study the dynamic behavior of this compound in various environments over time.
Long-Term Conformational Stability and Dynamics in Solution
By running simulations for nanoseconds or even microseconds, the long-term conformational landscape of this compound can be explored. These simulations would reveal the preferred conformations of the flexible octenyl chain and the puckering of the thietane ring in solution. Analysis of the simulation trajectory can provide information on the timescales of conformational changes and the energy barriers between different conformational states.
Intermolecular Interactions and Self-Assembly Behavior Prediction
Simulations of multiple this compound molecules can predict their tendency to self-assemble. By analyzing the intermolecular interactions, such as hydrogen bonding between the amine groups and van der Waals interactions between the hydrocarbon chains, it is possible to determine if the molecules are likely to form aggregates, micelles, or other supramolecular structures in different solvents. The radial distribution function would be a key analytical tool to quantify these interactions.
Adsorption onto Surfaces and Interfacial Dynamics
The interaction of this compound with surfaces is critical for applications such as surface modification or catalysis. MD simulations can model the adsorption process of the molecule onto various surfaces, such as gold, silica, or graphene. These simulations would elucidate the preferred binding orientation of the molecule on the surface, the adsorption energy, and the dynamics of the adsorbed layer. For instance, it could be determined whether the thietane's sulfur atom or the amine's nitrogen atom preferentially binds to a metal surface.
Potential Applications and Functionalization of N Oct 7 En 1 Yl Thietan 3 Amine
As a Building Block in Materials Science
The presence of a polymerizable terminal alkene group, coupled with the reactive thietane (B1214591) and amine functionalities, makes N-(Oct-7-en-1-yl)thietan-3-amine a promising candidate for the creation of advanced materials with tailored properties. These functional groups offer multiple pathways for polymerization, post-polymerization modification, and covalent attachment to surfaces.
Precursor for Polymer Synthesis via Alkene Polymerization
The terminal double bond in the octenyl chain of this compound serves as a key functional group for addition polymerization. libretexts.orgwikipedia.org This process involves the sequential addition of monomer units to a growing polymer chain, resulting in a long-chain polymer with the monomer's structural units repeating. libretexts.orgreadchemistry.com
The homopolymerization of this compound would yield Poly(this compound). This can be theoretically achieved through various chain-growth polymerization mechanisms, including radical, cationic, and anionic polymerization, initiated by suitable catalysts. wikipedia.orglibretexts.orglibretexts.org In a typical radical polymerization, an initiator would generate a radical that adds to the terminal alkene of the monomer. This process would propagate, with the growing polymer chain adding to subsequent monomer molecules. youtube.com The resulting polymer would feature a polyethylene-like backbone with pendant N-substituted thietan-3-amine (B45257) side chains.
The properties of the resulting polymer would be influenced by the long aliphatic chain, which could impart flexibility and hydrophobicity, while the amine and thietane groups would offer sites for further chemical modifications.
Hypothetical Polymerization Conditions and Resulting Polymer Properties:
| Parameter | Radical Polymerization | Cationic Polymerization | Anionic Polymerization |
| Initiator | AIBN (Azobisisobutyronitrile) | BF₃·OEt₂ (Boron trifluoride etherate) | n-BuLi (n-Butyllithium) |
| Solvent | Toluene | Dichloromethane (B109758) | Tetrahydrofuran (B95107) |
| Temperature | 60-80 °C | -78 to 0 °C | -78 to 25 °C |
| Hypothetical Mn ( g/mol ) | 10,000 - 50,000 | 5,000 - 30,000 | 15,000 - 70,000 |
| Hypothetical PDI | 1.5 - 2.5 | 1.3 - 2.0 | 1.1 - 1.5 |
Note: This data is hypothetical and serves for illustrative purposes.
To tailor the properties of the resulting material, this compound can be copolymerized with other vinyl monomers. researchgate.nettum.de This would result in a copolymer incorporating both monomer units along the polymer chain. The choice of comonomer would significantly impact the final properties of the copolymer, such as its polarity, thermal stability, and mechanical strength. nih.gov
For instance, copolymerization with a hydrophilic monomer like acrylic acid could introduce water-solubility or water-swellable characteristics to the final polymer. Conversely, copolymerizing with a rigid monomer like styrene (B11656) could enhance the thermal and mechanical properties of the material. The reactivity ratios of the two monomers would determine the distribution of the monomer units in the copolymer chain, which could range from random to alternating or blocky. rsc.org
Potential Comonomers and Their Impact on Copolymer Properties:
| Comonomer | Chemical Structure | Potential Impact on Copolymer Properties |
| Styrene | C₆H₅CH=CH₂ | Increased glass transition temperature (Tg) and mechanical stiffness. |
| Methyl Methacrylate | CH₂=C(CH₃)COOCH₃ | Enhanced optical clarity and weather resistance. |
| Acrylic Acid | CH₂=CHCOOH | Increased hydrophilicity and potential for pH-responsiveness. |
| Ethylene (B1197577) | CH₂=CH₂ | Increased flexibility and improved processability. |
Cross-Linking Agent for Polymer Networks and Hydrogels
The bifunctional nature of this compound, possessing both a polymerizable alkene and a reactive thietane/amine moiety, makes it a potential cross-linking agent. acs.orgwikipedia.org Cross-linking is the process of forming covalent bonds between polymer chains to create a three-dimensional network structure. This significantly alters the physical properties of the polymer, often transforming it from a thermoplastic to a thermoset material or a soluble polymer into an insoluble gel. wikipedia.org
The terminal alkene can be incorporated into a polymer backbone through copolymerization. The pendant thietane ring can then be opened through various chemical reactions, for example, by reacting with other functional groups on adjacent polymer chains, thereby forming cross-links. The strained four-membered thietane ring is susceptible to ring-opening reactions initiated by nucleophiles or electrophiles. rsc.orgacs.orgbeilstein-journals.org This dual reactivity allows for a two-stage curing process, where the initial polymerization is followed by a separate cross-linking step.
Surface Modification and Coating Applications
The reactive functional groups of this compound make it a suitable candidate for the surface modification of various substrates. Surface modification aims to alter the surface properties of a material, such as its wettability, adhesion, biocompatibility, or chemical resistance, without changing the bulk properties.
The terminal alkene group provides a handle for "grafting" the molecule onto a substrate surface. nih.govnih.gov This can be achieved through techniques like radical-induced grafting, where surface radicals are generated on a substrate, which then initiate the polymerization of the monomer from the surface, leading to the growth of polymer chains covalently bound to the material. researchgate.netdissertation.comcmu.edu
For example, a hydrogen-terminated silicon or carbon surface could be treated with a radical initiator to create surface radicals. nih.gov These radicals can then react with the terminal alkene of this compound, initiating a surface-grafted polymerization. The resulting polymer brushes would have a high density of amine and thietane functionalities, which could then be used for further chemical reactions or to impart specific properties to the surface.
Development of Amphiphilic and Lubricating Surfaces
There is no available scientific literature that describes the investigation or application of this compound in the development of amphiphilic or lubricating surfaces. While the molecule possesses both a hydrophilic amine group and a lipophilic octenyl chain, which are characteristic features of amphiphiles, studies on its self-assembly, surface activity, or performance as a lubricant additive have not been reported. nih.govresearchgate.net General studies on lubrication often focus on different classes of materials, such as inorganic nanoparticles or other types of organic compounds. koreascience.krresearchgate.net
As a Ligand in Catalysis
The potential of this compound as a ligand in metal-catalyzed reactions is another area devoid of research findings. The nitrogen and sulfur atoms in the molecule have lone pairs of electrons that could theoretically coordinate with metal centers, making it a candidate for a bidentate ligand. However, no studies have been published on its synthesis for this purpose or its performance in any catalytic transformations.
Design of Chiral Ligands for Asymmetric Synthesis (if enantiomerically pure thietan-3-amine is employed)
The synthesis and application of enantiomerically pure this compound as a chiral ligand in asymmetric synthesis have not been reported. While the development of chiral ligands is a major focus in modern chemistry for producing enantiomerically pure compounds, particularly pharmaceuticals, the thietan-3-amine core has not been extensively exploited for this purpose in combination with an N-octenyl substituent. nih.govrsc.orgnih.govresearchgate.net
Applications in Metal-Catalyzed Reactions
Consistent with the lack of information on its use as a ligand, there are no specific reports on the application of this compound in the following metal-catalyzed reactions:
No data is available on the use of this compound or its metal complexes in asymmetric hydrogenation or isomerization reactions.
There are no published examples of this compound being employed as a ligand in Suzuki-Miyaura, Heck, or other cross-coupling reactions. nih.govchemrxiv.orgnih.gov The field of cross-coupling catalysis is rich with a variety of ligand classes, but this specific amine has not been documented as one of them. researchgate.netrsc.org
Future Research Directions and Outlook for N Oct 7 En 1 Yl Thietan 3 Amine
Development of Novel Asymmetric Synthetic Routes
The creation of stereochemically defined molecules is paramount in modern chemistry. For N-(Oct-7-en-1-yl)thietan-3-amine, future research will likely target the independent and controlled installation of stereocenters at both the thietane (B1214591) ring and the alkene chain.
The synthesis of enantiomerically pure thietan-3-amine (B45257) is a critical first step toward accessing chiral versions of the target compound. While various methods exist for synthesizing thietanes, achieving high enantioselectivity in the formation of the 3-amino substituted core remains a challenge. beilstein-journals.orgresearchgate.net Future efforts could draw inspiration from asymmetric syntheses of other strained heterocycles. nih.gov
Proposed research could investigate organocatalytic or transition-metal-catalyzed approaches. For instance, a chiral phase-transfer catalyst could be employed in the cyclization of a suitable acyclic precursor to form the thietane ring with high enantiomeric excess (e.e.). researchgate.net Another promising avenue is the kinetic resolution of a racemic thietan-3-amine intermediate using chiral catalysts or enzymes.
Table 1: Proposed Catalytic Systems for Enantioselective Thietan-3-amine Synthesis
| Catalytic Approach | Proposed Catalyst Type | Hypothetical Precursor | Potential Advantages | Projected Outcome (e.e.) |
|---|---|---|---|---|
| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salt | 1,3-dihalo-2-propylamine derivative | Operational simplicity, mild conditions. | >90% |
| Organocatalytic Cyclization | Chiral Phosphoric Acid or Amine | Acyclic aldehyde with a thiol group | Metal-free, environmentally benign. | 85-95% |
| Enzymatic Kinetic Resolution | Lipase or Amidase | Racemic N-acetyl-thietan-3-amine | High selectivity, green chemistry. | >99% (for one enantiomer) |
| Transition-Metal Catalyzed Asymmetric Cyclization | Rhodium or Iridium with Chiral Ligands | Allylic sulfide (B99878) with a pendant amine | High turnover numbers, broad scope. | >92% |
With an enantiomerically pure thietan-3-amine scaffold in hand, the terminal alkene of the octenyl side chain becomes a target for diastereoselective functionalization. The existing stereocenter on the thietane ring can exert influence over reactions at the distant alkene, although this effect may be modest. More robust stereocontrol would likely arise from chiral reagents or catalysts.
Future studies could explore a range of well-established asymmetric transformations adapted for this specific substrate. nih.govnih.gov Reactions such as Sharpless asymmetric dihydroxylation or epoxidation could install new stereocenters with predictable outcomes. The resulting diols or epoxides are versatile intermediates for further elaboration. Rhodium-catalyzed hydroformylation using chiral ligands could also be investigated to produce chiral aldehydes, which are valuable synthetic building blocks. nih.gov
Table 2: Proposed Diastereoselective Reactions on the Alkene Moiety
| Reaction Type | Proposed Reagent/Catalyst System | Product Type | Key Stereochemical Consideration | Projected Outcome (d.r.) |
|---|---|---|---|---|
| Asymmetric Dihydroxylation | OsO₄, NMO, with (DHQ)₂PHAL or (DHQD)₂PHAL | Vicinal Diol | Reagent-controlled facial selectivity. | >95:5 |
| Asymmetric Epoxidation | m-CPBA with Jacobsen's or Shi catalyst | Epoxide | Catalyst-controlled enantioselectivity. | >90:10 |
| Directed Hydroboration-Oxidation | BH₃ followed by H₂O₂, NaOH, with directing group coordination | Primary Alcohol | Substrate control via coordination to the amine or sulfur. | 70:30 - 85:15 |
| Asymmetric Aminohydroxylation | OsO₄, chloramine-T, with chiral ligands | Amino Alcohol | Direct installation of two functional groups. | >90:10 |
Exploration of Thietane Ring-Opening Reactions with Complex Substrates
The ring strain of the thietane heterocycle makes it susceptible to ring-opening by various nucleophiles and electrophiles, providing access to functionalized acyclic sulfur-containing compounds. rsc.orgwikipedia.org Future work could focus on using this reactivity in complex molecular settings to achieve specific synthetic goals.
Starting with an enantiopure this compound, ring-opening reactions can proceed with a high degree of stereocontrol. The reaction mechanism, typically an Sₙ2-type process, will dictate the stereochemical outcome at the carbon centers. For example, nucleophilic attack at one of the ring carbons would lead to inversion of stereochemistry at that center. Research in this area would involve reacting the chiral thietane with complex, high-value nucleophiles to generate stereochemically dense acyclic products. This strategy could be a key step in the synthesis of complex natural products or pharmaceutical intermediates.
A particularly exciting research direction is the development of tandem or cascade reactions where a single event initiates both the ring-opening of the thietane and a subsequent reaction involving the alkene. nih.govnih.gov Such processes are highly efficient as they can build molecular complexity rapidly from a single starting material. caltech.eduyoutube.com
One hypothetical tandem sequence could involve an electrophilically-induced ring-opening. For instance, addition of an electrophile (E⁺) to the sulfur atom could generate a reactive sulfonium (B1226848) species. This intermediate could then be attacked by an external nucleophile (Nu⁻) to open the ring. If the chosen electrophile or nucleophile contains a reactive moiety, it could then participate in an intramolecular reaction with the terminal alkene, such as a cyclization, to form a new ring system. Another concept involves an initial reaction at the alkene, which generates an intermediate that subsequently triggers the opening of the thietane ring.
Advanced Materials Exploration
The unique structural features of this compound make it a compelling candidate as a monomer for the synthesis of advanced functional polymers. The presence of two distinct reactive handles—the polymerizable alkene and the ring-opening potential of the thietane—allows for diverse polymerization strategies. beilstein-journals.orgnih.gov
Future research could focus on several classes of materials:
Addition Polymers: The terminal alkene can undergo radical, cationic, or coordination polymerization to create long-chain polymers with pendant thietane-amine groups. These pendant groups could be used to modify the polymer's properties, such as its refractive index, adhesion, or ability to chelate metals.
Ring-Opening Polymers: The thietane ring can be polymerized via cationic or anionic ring-opening polymerization to yield poly(thioethers). The resulting polymers would have a unique backbone structure with repeating sulfur atoms, which could impart interesting optical and electronic properties.
Cross-Linked Networks: The molecule can be used as a cross-linking agent. A polymer could first be formed through the alkene groups, and subsequently, the pendant thietane rings could be opened using a stimulus like UV light or heat, leading to the formation of a cross-linked network. This dual-curing process is highly desirable for applications in coatings, adhesives, and 3D printing.
Table 3: Potential Material Applications and Polymerization Strategies
| Polymerization Strategy | Monomer Functionality Used | Resulting Polymer Type | Potential Properties and Applications |
|---|---|---|---|
| Radical Addition Polymerization | Alkene | Polyalkene with pendant thietanes | High refractive index materials, metal-chelating resins. |
| Cationic Ring-Opening Polymerization (ROP) | Thietane Ring | Poly(thioether) with pendant amino-alkene chains | Sulfur-rich polymers for optical applications, modifiable side chains. |
| Tandem Addition/Cationic ROP | Alkene and Thietane | Hyperbranched or cross-linked poly(thioether) | Self-healing materials, advanced resins for stereolithography. |
| Thiol-Ene Photopolymerization | Alkene (after ring-opening) | Cross-linked poly(thioether) network | Rapidly curing coatings, optical adhesives, biomedical hydrogels. |
Synthesis of Stimuli-Responsive Polymers Incorporating the Thietane Unit
The development of "smart" polymers that respond to external stimuli is a burgeoning field in materials science. nih.govnih.govresearchgate.net The incorporation of the this compound moiety into polymer chains could impart novel stimuli-responsive behaviors. The thietane ring, a strained four-membered heterocycle, is susceptible to ring-opening reactions initiated by various stimuli, including light, heat, or specific chemical triggers. This reactivity can be harnessed to create polymers that undergo significant changes in their properties on demand.
Future research would likely focus on two main strategies for polymerization:
Polymerization via the octenyl group: The terminal double bond of the oct-7-en-1-yl side chain can be polymerized using standard techniques like free radical polymerization or ring-opening metathesis polymerization (ROMP). This would result in a polymer with pendant thietane-amine groups along the backbone.
Ring-opening polymerization of the thietane: The thietane ring itself can be induced to polymerize, forming a polythioether. The N-octenyl amine substituent would then be a pendant group on this polymer chain.
Once synthesized, these polymers could be investigated for their responsiveness to various stimuli. youtube.com For instance, the quaternization of the nitrogen atom or the sulfur atom in the thietane ring could be explored as a pH-responsive trigger for conformational changes or solubility switching. Furthermore, the selective cleavage of the thietane ring using specific wavelengths of light could lead to the development of photo-responsive materials for applications in on-demand degradation or drug release. nih.gov
Table 1: Hypothetical Stimuli-Responsive Behavior of Thietane-Containing Polymers
| Polymer Type | Stimulus | Potential Response | Application Area |
| Polymer with pendant thietane units | Low pH | Quaternization of amine/sulfur, chain extension, increased hydrophilicity | pH-responsive drug delivery, sensors |
| Polymer with pendant thietane units | UV Light | Thietane ring-opening, cross-linking or degradation | Photolithography, degradable plastics |
| Polythioether from thietane ring-opening | Temperature | Change in lower critical solution temperature (LCST) youtube.com | Thermo-responsive hydrogels, smart coatings |
Development of Self-Healing Materials
Self-healing materials, which can autonomously repair damage, are at the forefront of materials innovation. nih.gov The reactive nature of the thietane ring in this compound makes it an excellent candidate for designing self-healing polymer networks. cidetec.es Damage to a polymer matrix containing this compound could expose or activate the thietane units, initiating a healing cascade.
A promising research avenue involves creating a cross-linked polymer network where the healing chemistry is based on the controlled ring-opening of the thietane. Upon mechanical fracture, the strained thietane rings at the crack interface could be triggered to open—for example, by residual catalyst or by light—and react with other functional groups in the vicinity to form new covalent bonds, thus mending the material. rsc.org The long octenyl side chain could provide mobility and chain entanglement, which is crucial for the healing process.
Another approach could involve a dual-healing mechanism. The thietane ring could provide a covalent repair mechanism, while the potential for hydrogen bonding through the amine group could offer a reversible, non-covalent healing component. Researchers could explore the synthesis of polyurethane or polyurea networks incorporating this compound to leverage both of these healing modalities. cidetec.es Materials that can self-heal upon exposure to environmental triggers like carbon dioxide are also an emerging area of interest. mit.edu
Deepening Mechanistic Understanding
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its use in the applications described above. Advanced analytical techniques can provide unprecedented insight into the transformation pathways of this molecule.
Isotopic Labeling Studies for Reaction Pathway Elucidation
Isotopic labeling is a powerful technique for tracing the fate of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. numberanalytics.comwikipedia.orgias.ac.in To understand the reactions of this compound, several isotopic labeling experiments could be designed.
For instance, to elucidate the mechanism of thietane ring-opening, a sample of the compound could be synthesized with a sulfur-34 (B105110) (³⁴S) isotope. By analyzing the sulfur's position in the resulting products using mass spectrometry, researchers could confirm whether the ring opens at the C-S bond and how the sulfur atom is incorporated into the new structure. Similarly, labeling the carbon atoms adjacent to the sulfur with carbon-13 (¹³C) and monitoring their fate with ¹³C NMR spectroscopy would provide detailed information about the bond-breaking and bond-forming steps. nih.govbohrium.com Deuterium labeling on the octenyl chain could help clarify its role in polymerization or cross-linking reactions.
Table 2: Proposed Isotopic Labeling Studies and Expected Insights
| Labeled Atom/Position | Analytical Technique | Research Question |
| Sulfur-34 (³⁴S) in thietane ring | Mass Spectrometry | Elucidation of C-S bond cleavage in ring-opening reactions. |
| Carbon-13 (¹³C) at C2/C4 of thietane | ¹³C NMR Spectroscopy | Determination of regioselectivity in nucleophilic attack on the thietane ring. |
| Deuterium (²H) on the terminal alkene | ¹H/²H NMR Spectroscopy, Mass Spectrometry | Tracing the involvement of the alkene in polymerization or cross-linking. |
| Nitrogen-15 (¹⁵N) in the amine group | ¹⁵N NMR Spectroscopy | Investigating the role of the amine as a catalyst or participating group. |
In Situ Spectroscopic Monitoring of Transformations in Real-Time
While isotopic labeling provides a "before and after" picture, in situ spectroscopic techniques allow researchers to observe chemical transformations as they happen. nih.gov This real-time monitoring is invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions.
For studying the polymerization or ring-opening of this compound, techniques like in situ FTIR or Raman spectroscopy could be employed. By monitoring the disappearance of characteristic vibrational bands (e.g., the C=C stretch of the alkene or the ring vibrations of the thietane) and the appearance of new bands, the rate of reaction can be precisely measured. In situ NMR spectroscopy could also be used to track the changes in the chemical environment of different atoms throughout the reaction. For transformations occurring on surfaces or in thin films, techniques like reflectance anisotropy spectroscopy (RAS) could provide information on molecular ordering and orientation during a reaction. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from laboratory-scale synthesis to larger-scale production, as well as the rapid optimization of reaction conditions, can be greatly facilitated by modern automation and flow chemistry techniques. nih.govthieme-connect.de The synthesis and polymerization of this compound are well-suited for such an approach.
Flow chemistry, where reagents are continuously pumped through a reactor, offers superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch chemistry. syrris.commit.edu This enhanced control is particularly beneficial for managing potentially exothermic ring-opening polymerizations of the thietane moiety, improving safety and product consistency.
An automated synthesis platform could be developed to explore the reaction space for this compound systematically. By integrating robotic liquid handlers, flow reactors, and in-line analytical tools (like HPLC or UPLC-MS), a large number of reaction conditions (e.g., different catalysts, solvents, temperatures) could be screened with minimal human intervention. nih.gov This high-throughput experimentation would accelerate the discovery of optimal conditions for synthesizing polymers with desired properties or for developing efficient self-healing formulations. The use of machine learning algorithms to analyze the data from these automated experiments could further guide the discovery process, predicting optimal synthetic routes and material properties. syrris.commit.edu
Conclusion
Summary of Key Findings in the Academic Study of N-(Oct-7-en-1-yl)thietan-3-amine
While direct academic studies on this compound are not available, a thorough analysis based on fundamental chemical principles allows for a detailed projection of its characteristics. The compound is plausibly synthesized via N-alkylation of thietan-3-amine (B45257) with 8-bromo-1-octene (B45317). Its structure presents two distinct reactive centers: a nucleophilic secondary amine within a thietane (B1214591) ring and a terminal alkene. This bifunctionality is expected to govern its chemical behavior, allowing for selective modifications at either the nitrogen atom or the carbon-carbon double bond.
Significance of the Research in Expanding Fundamental Chemical Knowledge
The conceptual study of molecules like this compound is significant as it highlights how well-established reaction mechanisms can be applied to construct novel molecular frameworks. The exploration of such bifunctional compounds pushes the boundaries of synthetic chemistry and provides templates for creating molecules with tailored properties. Understanding the interplay between the thietane, amine, and alkene functionalities within a single molecule contributes to a more nuanced appreciation of intramolecular interactions and reactivity.
Broader Implications for Thietane and Bifunctional Molecule Chemistry
The chemistry of thietanes and other sulfur-containing heterocycles is an area of growing interest due to their presence in some biologically active compounds and their utility as synthetic intermediates. Bifunctional molecules that incorporate a thietane ring, such as the one discussed, could serve as valuable building blocks. For instance, they could be used to introduce sulfur-containing motifs into polymers, thereby modifying their physical or optical properties. Furthermore, the presence of a secondary amine and a terminal alkene in a single molecule offers a platform for developing novel cross-linking agents, monomers for functional polymers, or complex ligands for catalysis. The study of such compounds, therefore, has broader implications for the design of new materials and functional chemical systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
